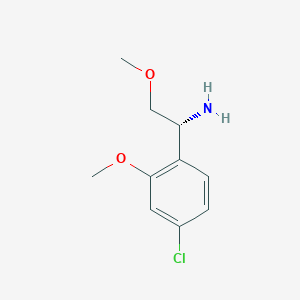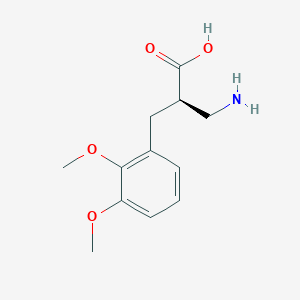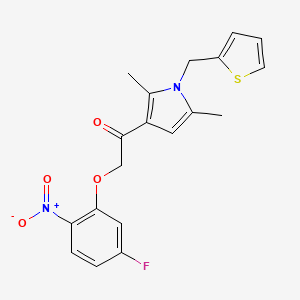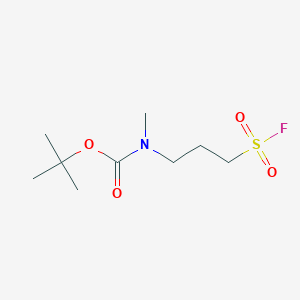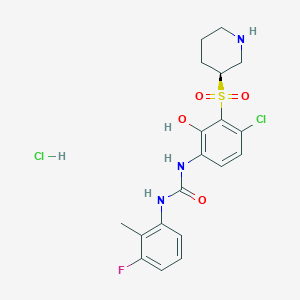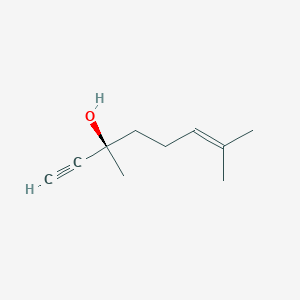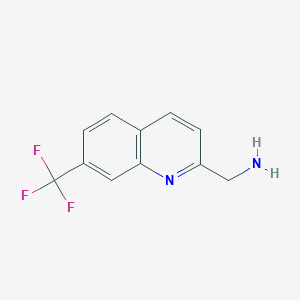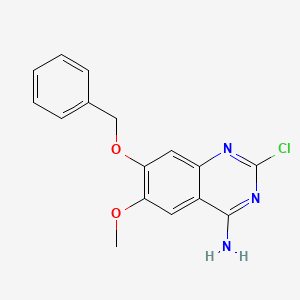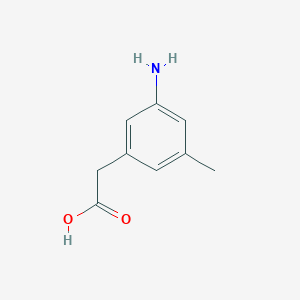![molecular formula C7H13NO B12966668 (3aS,7aS)-octahydrofuro[2,3-c]pyridine](/img/structure/B12966668.png)
(3aS,7aS)-octahydrofuro[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,7aS)-octahydrofuro[2,3-c]pyridine is a heterocyclic compound featuring a fused ring system that includes both furan and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-octahydrofuro[2,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of microwave-assisted reactions, which offer the advantage of milder conditions and higher yields compared to traditional methods . For example, the reaction of 5-aminopyrazoles with diethyl 2-(ethoxymethylenene)-malonate under microwave irradiation can lead to the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-organic frameworks (MOFs) as catalysts has been explored to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(3aS,7aS)-octahydrofuro[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce a fully saturated compound.
Applications De Recherche Scientifique
(3aS,7aS)-octahydrofuro[2,3-c]pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3aS,7aS)-octahydrofuro[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
(3aS,7aS)-octahydrofuro[2,3-c]pyridine can be compared to other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure and have been studied for their wide range of biological activities.
Pyridine derivatives: Compounds containing the pyridine ring are known for their diverse therapeutic properties, including antimicrobial and antiviral activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological properties that distinguish it from other heterocyclic compounds.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine |
InChI |
InChI=1S/C7H13NO/c1-3-8-5-7-6(1)2-4-9-7/h6-8H,1-5H2/t6-,7+/m0/s1 |
Clé InChI |
ADAVWIVNHOHLGV-NKWVEPMBSA-N |
SMILES isomérique |
C1CNC[C@@H]2[C@@H]1CCO2 |
SMILES canonique |
C1CNCC2C1CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


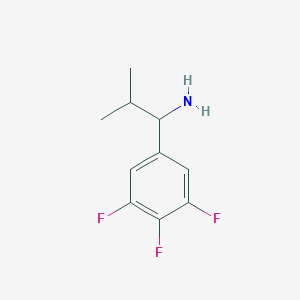
![Benzo[h]quinolin-7-ylboronic acid](/img/structure/B12966593.png)
![2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12966604.png)
